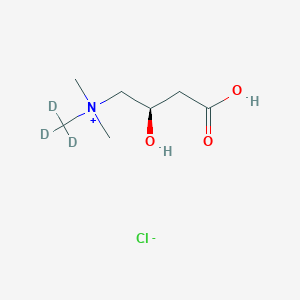

L-Carnitine-d3 Chloride

描述

L-肉碱-d3(氯化物)是L-肉碱的氘代形式,L-肉碱是一种必需营养素,参与将长链脂肪酸转运至线粒体基质进行β-氧化。 这种化合物通常用作内标,用于在各种分析应用中,特别是质谱法中定量L-肉碱 .

准备方法

合成路线和反应条件

L-肉碱-d3(氯化物)可以通过L-肉碱的氘代来合成。该过程涉及用氘原子取代氢原子。合成路线通常包括以下步骤:

起始原料: L-肉碱用作起始原料。

氘代: 使用氘代试剂将L-肉碱中的氢原子替换为氘原子。

纯化: 氘代产物被纯化以达到高氘代水平(≥99%的氘代形式)。

工业生产方法

L-肉碱-d3(氯化物)的工业生产涉及大规模氘代工艺,该工艺针对高产率和高纯度进行了优化。该过程包括:

批量氘代: 使用氘代试剂对大量L-肉碱进行氘代。

结晶: 氘代产物被结晶以确保高纯度。

质量控制: 最终产品经过严格的质量控制以确认氘代水平和纯度.

化学反应分析

反应类型

L-肉碱-d3(氯化物)经历各种化学反应,包括:

氧化: 它可以被氧化形成肉碱衍生物。

还原: 还原反应可以将其还原回原始形式。

取代: 取代反应可以将官能团替换为其他基团。

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠等还原剂。

取代: 各种亲核试剂可用于取代反应。

形成的主要产物

科学研究应用

Introduction to L-Carnitine-d3 Chloride

This compound is a stable isotope-labeled form of L-Carnitine, a quaternary ammonium compound involved in the transport of fatty acids into the mitochondria for energy production. This compound has garnered attention in various scientific fields, particularly in nutrition, pharmacology, and exercise physiology. The unique properties of this compound allow researchers to trace metabolic pathways and assess the compound's physiological effects in both clinical and experimental settings.

Metabolic Studies

L-Carnitine plays a crucial role in lipid metabolism, facilitating the transport of long-chain fatty acids into the mitochondria for β-oxidation. Researchers utilize this compound to study metabolic pathways involving fatty acid oxidation and energy production. The deuterated form enables precise tracking of metabolic processes through mass spectrometry techniques.

Exercise Physiology

Numerous studies have investigated the effects of L-Carnitine supplementation on athletic performance and recovery. This compound is used to evaluate changes in muscle carnitine levels during exercise, assess its impact on endurance, and measure recovery markers post-exercise. Research indicates that L-Carnitine supplementation can enhance performance by improving fatty acid utilization, reducing muscle damage, and decreasing exercise-induced oxidative stress .

Cardiovascular Health

Research has highlighted the potential benefits of L-Carnitine in cardiovascular health. Studies have shown that L-Carnitine supplementation can improve lipid profiles by reducing total cholesterol and low-density lipoprotein cholesterol levels . The deuterated form is particularly useful in clinical trials to monitor changes in lipid metabolism and cardiovascular risk factors.

Neurological Research

L-Carnitine has been investigated for its neuroprotective properties and potential therapeutic applications in neurodegenerative diseases. The use of this compound allows researchers to explore its effects on mitochondrial function and oxidative stress in neuronal cells, providing insights into its role in conditions such as Alzheimer's disease and Parkinson's disease .

Fertility Studies

Recent studies have suggested that L-Carnitine may positively impact male fertility by enhancing sperm motility and function. The application of this compound helps elucidate the mechanisms through which this compound influences reproductive health, particularly by modulating energy metabolism within sperm cells .

Table 1: Summary of Research Findings on this compound Applications

Case Study 1: Effects on Athletic Performance

A randomized controlled trial investigated the impact of L-Carnitine supplementation on endurance athletes. Participants receiving 2 g/day of L-Carnitine showed significant improvements in exercise performance metrics, including reduced heart rate during exertion and enhanced recovery markers post-exercise.

Case Study 2: Cardiovascular Benefits

A meta-analysis assessed the effects of L-Carnitine on lipid profiles among individuals with hyperlipidemia. Results indicated a significant reduction in total cholesterol and low-density lipoprotein cholesterol levels after supplementation with this compound, suggesting its potential as a therapeutic agent for cardiovascular health.

Case Study 3: Neuroprotective Effects

In a study examining the effects of L-Carnitine on neuronal cells subjected to oxidative stress, treatment with this compound demonstrated a reduction in cell death markers and improved mitochondrial function, indicating its neuroprotective properties.

作用机制

L-肉碱-d3(氯化物)在线粒体内膜长链脂肪酸的转运中起载体分子的作用。它促进这些脂肪酸通过β-氧化转化为能量。 该化合物还有助于维持细胞中的乙酰辅酶A/辅酶A比例,这对各种代谢途径至关重要 .

相似化合物的比较

类似化合物

L-肉碱: L-肉碱-d3(氯化物)的非氘代形式。

乙酰-L-肉碱: L-肉碱的乙酰化形式。

丙酰-L-肉碱: L-肉碱的丙酰化形式。

独特性

L-肉碱-d3(氯化物)的独特性在于其氘代性质,这使其成为质谱法中理想的内标。 氘原子的存在使分析应用中的精确定量和与非氘代形式的区分成为可能 .

生物活性

L-Carnitine-d3 chloride is a deuterated form of L-carnitine, an essential nutrient involved in the transport of long-chain fatty acids into the mitochondria for β-oxidation. This compound has garnered attention for its biological activity, particularly in metabolic processes and potential therapeutic applications. Understanding its biochemical properties, mechanisms of action, and effects on various biological systems is crucial for leveraging its benefits in clinical and research settings.

This compound has the molecular formula C11H19D3NO4·Cl and a molecular weight of 270.8 g/mol. It serves primarily as an internal standard in mass spectrometry for quantifying endogenous levels of L-carnitine and its derivatives in biological samples. The compound's deuterated structure allows for precise tracking in metabolic studies, enhancing the understanding of its physiological roles.

This compound operates primarily by facilitating the transport of long-chain fatty acids into the mitochondrial matrix, where they undergo β-oxidation to produce energy. This process is mediated by carnitine palmitoyltransferases (CPT I and CPT II), which are critical for fatty acid metabolism . The compound also influences several biochemical pathways:

- Energy Metabolism : By promoting fatty acid oxidation, this compound plays a vital role in energy production.

- Gene Expression : It modulates the expression of genes involved in fatty acid metabolism and energy homeostasis.

- Cell Signaling : The compound impacts various cellular processes, including signaling pathways that regulate metabolism .

Fatty Acid Metabolism

This compound enhances the transport of fatty acids into mitochondria, promoting their oxidation and energy production. Research indicates that supplementation can improve metabolic efficiency and energy levels in skeletal muscle cells .

Clinical Implications

- Carnitine Deficiency : L-Carnitine is essential for individuals with primary or secondary carnitine deficiency. Supplementation can alleviate symptoms associated with these conditions, such as hypoketotic hypoglycemia and muscle weakness .

- Exercise Performance : Studies have shown that L-carnitine supplementation can increase muscle mass, improve physical performance, and enhance recovery from exercise-induced fatigue .

- Neurological Benefits : There is evidence suggesting that L-carnitine may support cognitive function and has potential benefits in neurodegenerative diseases like Alzheimer's disease by aiding acetylcholine synthesis and reducing mitochondrial dysfunction .

Case Studies

- A study on Fischer 344 rats administered varying concentrations of L-carnitine (0, 1, 2, 5 g/L) over one year showed no significant adverse effects on gastrointestinal or vascular systems, indicating its safety at these dosages .

- In a clinical trial involving individuals with mild cognitive impairment, those receiving acetyl-L-carnitine (a related compound) exhibited improved cognitive scores compared to placebo groups, suggesting potential benefits for cognitive health .

Comparative Analysis

The following table summarizes key differences between this compound and other carnitines:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| L-Carnitine | C7H15NO4 | Essential for fatty acid transport; non-deuterated form |

| Acetyl-L-Carnitine | C9H17NO4 | Acetylated form; potential cognitive benefits |

| Isobutyryl-L-Carnitine | C11H19NO4 | Involved in branched-chain fatty acid metabolism |

| This compound | C11H19D3NO4·Cl | Deuterated; used for precise quantification in studies |

属性

IUPAC Name |

[(2R)-3-carboxy-2-hydroxypropyl]-dimethyl-(trideuteriomethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3.ClH/c1-8(2,3)5-6(9)4-7(10)11;/h6,9H,4-5H2,1-3H3;1H/t6-;/m1./s1/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXXCENBLGFBQJM-QKBJTWEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC(CC(=O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90745953 | |

| Record name | (2R)-3-Carboxy-2-hydroxy-N,N-dimethyl-N-(~2~H_3_)methylpropan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350818-62-1 | |

| Record name | (2R)-3-Carboxy-2-hydroxy-N,N-dimethyl-N-(~2~H_3_)methylpropan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 350818-62-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。